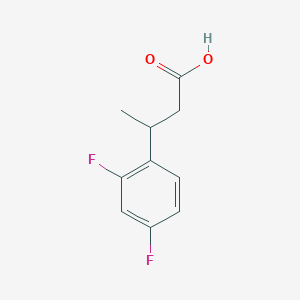

3-(2,4-Difluorophenyl)butanoic acid

Description

BenchChem offers high-quality 3-(2,4-Difluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Difluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(4-10(13)14)8-3-2-7(11)5-9(8)12/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROPKMLQQNKNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042815-69-9 | |

| Record name | 3-(2,4-difluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,4-Difluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2,4-Difluorophenyl)butanoic acid, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, safety protocols, and strategic applications to support your research and development endeavors.

Core Identification and Physicochemical Properties

3-(2,4-Difluorophenyl)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid chain substituted with a 2,4-difluorophenyl group at the third carbon position. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

CAS Number: 1042815-69-9[1]

-

Molecular Formula: C₁₀H₁₀F₂O₂

For the closely related (S)-enantiomer, the following details are available:

-

CAS Number: 2348356-24-9

-

Molecular Weight: 200.18 g/mol

A comprehensive summary of the key physicochemical data is presented in Table 1. It is important to note that while some data for the broader class of butanoic acids are available, specific experimental values for 3-(2,4-Difluorophenyl)butanoic acid are not extensively reported in publicly available literature.

Table 1: Physicochemical Properties of 3-(2,4-Difluorophenyl)butanoic Acid and Related Compounds

| Property | Value | Source/Comment |

| CAS Number | 1042815-69-9 | For the racemic mixture.[1] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | |

| Molecular Weight | 200.18 g/mol | For the (S)-enantiomer. |

| Appearance | White to off-white solid (predicted) | Based on similar fluorinated phenylalkanoic acids.[2] |

| Solubility | Soluble in organic solvents; limited solubility in water (predicted). | The hydrophobic nature of the difluorophenyl ring suggests this solubility profile.[2] |

| Melting Point | Not available | For reference, the related Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid has a melting point of 136-138 °C.[3] |

| Boiling Point | Not available |

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions are paramount when handling 3-(2,4-Difluorophenyl)butanoic acid. The following information is derived from the Safety Data Sheet (SDS) for this compound and general safety protocols for related carboxylic acids.

Hazard Identification:

According to the available Safety Data Sheet, the toxicological properties of 3-(2,4-Difluorophenyl)butanoic acid have not been fully investigated.[4] However, it is classified as an irritant and may be harmful by ingestion and inhalation.[4] It is irritating to the mucous membranes and upper respiratory tract.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear approved safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Skin and Body Protection: Wear protective clothing and chemical-resistant boots.

-

Respiratory Protection: Use in a well-ventilated area. If dust or vapor is generated, use an appropriate respirator.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Wash the affected area immediately with plenty of water.

-

Eye Contact: Rinse eyes with clean, running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.

-

Ingestion: If swallowed, seek immediate medical attention.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, as well as strong acids and bases.[4]

Strategic Applications in Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The 2,4-difluorophenyl moiety in 3-(2,4-difluorophenyl)butanoic acid imparts several desirable characteristics, making it a valuable precursor for the synthesis of more complex drug candidates.

Key Advantages of the Difluorophenyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at the fluorinated positions, thereby increasing the in vivo half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Role as a Pharmaceutical Intermediate:

While direct therapeutic applications of 3-(2,4-Difluorophenyl)butanoic acid are not documented, its structural analogs, particularly amino-substituted derivatives, are key intermediates in the synthesis of high-value pharmaceuticals. For instance, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a crucial building block for Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[3][5][6] This underscores the potential of 3-(2,4-Difluorophenyl)butanoic acid as a scaffold for the development of novel enzyme inhibitors and other therapeutic agents.

Proposed Synthesis Workflow

The proposed workflow is depicted in the following diagram and detailed in the subsequent protocol.

Caption: Proposed synthetic workflow for 3-(2,4-Difluorophenyl)butanoic acid.

Experimental Protocol: Proposed Synthesis via Friedel-Crafts Acylation and Reduction

This is a generalized protocol and may require optimization.

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of 1,3-difluorobenzene in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Slowly add crotonic anhydride to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ketone.

Step 2: Reduction of the Ketone

-

Dissolve the crude intermediate ketone from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd-C).

-

Subject the mixture to hydrogenation (H₂) at an appropriate pressure.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(2,4-Difluorophenyl)butanoic acid.

-

Purify the crude product by recrystallization or column chromatography to yield the final product.

Conclusion

3-(2,4-Difluorophenyl)butanoic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its defining feature, the 2,4-difluorophenyl moiety, offers a strategic advantage for enhancing the metabolic stability and biological activity of parent compounds. While detailed physicochemical and toxicological data are still emerging, its structural similarity to key pharmaceutical intermediates highlights its significant potential. The proposed synthesis workflow provides a practical starting point for researchers aiming to incorporate this promising scaffold into their drug development programs. As with all research chemicals, adherence to strict safety and handling protocols is essential.

References

-

Chemsrc. (S)-3-(2,4-Difluorophenyl)butanoic Acid | CAS#:2348356-24-9. Available at: [Link]

-

Pharmaffiliates. (R)-3-Amino-4-(2,4-difluorophenyl)butanoic Acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. Available at: [Link]

-

NJ.gov. Hazardous Substance Fact Sheet - Butyric Acid. Available at: [Link]

- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

Synerzine. SAFETY DATA SHEET Butanoic acid (Natural). Available at: [Link]

-

MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available at: [Link]

-

Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. Available at: [Link]

Sources

- 1. 1042815-69-9 Cas No. | 3-(2,4-Difluorophenyl)butanoic acid | Matrix Scientific [matrixscientific.com]

- 2. CAS 15954-41-3: 3-(4-fluorophenyl)butanoic acid [cymitquimica.com]

- 3. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Structure Elucidation of 3-(2,4-Difluorophenyl)butanoic Acid Enantiomers: A Multi-Technique Approach to Absolute Configuration Assignment

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The determination of a chiral molecule's absolute configuration is a cornerstone of modern drug development, where the physiological effects of enantiomers can range from therapeutic to toxic. This guide provides a comprehensive, field-proven framework for the structural elucidation of the enantiomers of 3-(2,4-difluorophenyl)butanoic acid, a compound representative of fluorinated chiral building blocks in medicinal chemistry. Moving beyond a simple listing of procedures, this document details the causality behind experimental choices and outlines a self-validating system where orthogonal analytical techniques converge to provide an unambiguous assignment of absolute stereochemistry. We will explore the foundational step of enantiomeric separation by chiral High-Performance Liquid Chromatography (HPLC), followed by definitive structural analysis using Vibrational Circular Dichroism (VCD) spectroscopy, single-crystal X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.

The Imperative of Chirality in Pharmaceutical Sciences

Chirality is a fundamental property of biological systems, with enzymes, receptors, and other biological macromolecules exhibiting a high degree of stereospecificity. Consequently, the enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1] The introduction of fluorine atoms into drug candidates, as seen in 3-(2,4-difluorophenyl)butanoic acid, is a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.[2][3][4][5] Therefore, a robust and unequivocal determination of the absolute configuration of such molecules is not merely an academic exercise but a critical regulatory and safety requirement in the pharmaceutical industry. This guide establishes a holistic workflow to achieve this with the highest degree of scientific confidence.

Foundational Prerequisite: Enantiomeric Separation

Before the structure of individual enantiomers can be elucidated, they must first be physically separated or chromatographically resolved from the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

Causality of Method Selection: Chiral HPLC

For acidic compounds like 3-(2,4-difluorophenyl)butanoic acid, anion-exchange-based chiral stationary phases (CSPs) are particularly effective.[6][7] These CSPs, often based on quinine or quinidine carbamate selectors, operate via an ion-exchange mechanism where the protonated tertiary nitrogen on the CSP forms a transient diastereomeric salt complex with the deprotonated carboxylic acid analyte.[6] The differential stability of these complexes, governed by a combination of ionic, hydrogen bonding, and π-π interactions, enables the separation.[6][8]

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Begin by screening a set of columns known to be effective for acidic compounds. The primary candidates are anion-exchange CSPs (e.g., CHIRALPAK® QN-AX) and polysaccharide-based CSPs (e.g., derivatized cellulose or amylose).[8]

-

Mobile Phase Selection: For anion-exchange columns, a typical mobile phase consists of an alcohol (e.g., methanol or ethanol) with an acidic additive (e.g., formic acid or acetic acid) and a competing base (e.g., ammonium formate).[6] This combination controls the ionization states of both the analyte and the selector.

-

Gradient to Isocratic Transfer: Employ a rapid gradient elution to quickly determine the approximate solvent composition required for elution.[6] Once a promising separation is observed, an isocratic method can be optimized by fine-tuning the modifier percentage to achieve optimal resolution (>1.5) and analysis time.

-

Method Validation: Once separated, collect the pure enantiomeric fractions for subsequent structural analysis.

Data Presentation: Representative HPLC Screening Data

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | t_R1 (min) | t_R2 (min) | Resolution (R_s) |

| CHIRALPAK® QN-AX | MeOH / Formic Acid / NH₄COOH | 1.0 | 8.2 | 10.5 | 2.1 |

| CHIRALPAK® AD-H | Hexane / Isopropanol / TFA (90:10:0.1) | 1.0 | 12.5 | 13.1 | 1.2 |

| (R,R) Whelk-O1 | Hexane / Ethanol / Acetic Acid (85:15:0.5) | 1.5 | 9.8 | 11.2 | 1.8 |

Table 1: Hypothetical screening results for the enantioseparation of 3-(2,4-Difluorophenyl)butanoic acid. The QN-AX column shows excellent baseline resolution.

Core Elucidation I: Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical technique that determines the absolute configuration of a molecule in solution, which is often the most biologically relevant state.[1][9] It avoids the need for crystallization, which can be a significant bottleneck.[10]

Principle of VCD: A Self-Validating System

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[9][10] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[10][11] The power of the technique lies in its synergy with quantum mechanical calculations. The experimental VCD spectrum of an isolated enantiomer is compared to the spectrum predicted by Density Functional Theory (DFT) calculations for an assumed configuration (e.g., R).[1][12] A strong correlation between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[1][10]

Experimental and Computational Workflow

-

Sample Preparation: Dissolve a purified enantiomer (obtained from chiral HPLC) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6) to avoid solvent interference in the IR region.[13]

-

VCD Spectrum Acquisition: Measure the VCD and IR spectra in the mid-IR region (approx. 2000-1000 cm⁻¹).

-

Conformational Search: Perform a computational conformational search (e.g., using MMFF94 or similar) to identify all low-energy conformers of the molecule.[14]

-

DFT Optimization: Re-optimize the geometry of each significant conformer using DFT (e.g., at the B3LYP/6-31G* level).[14]

-

VCD Calculation: For the optimized geometries, calculate the VCD and IR spectra (e.g., at the B3LYP/aug-cc-pVDZ level), including a solvent model to account for environmental effects.[12][13]

-

Boltzmann Averaging: Generate the final predicted spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.

-

Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the assumed enantiomer (e.g., R). If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as R. The mirror-image spectrum should correspond to the S enantiomer.

Figure 1: VCD workflow for absolute configuration assignment.

Core Elucidation II: Single-Crystal X-ray Crystallography

When a high-quality single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[15][16][17]

Principle of X-ray Crystallography

This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal.[17] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, revealing the precise position of every atom.[17] For chiral molecules crystallizing in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. The Flack parameter is a critical value refined during the analysis; a value close to 0 with a small standard uncertainty confirms that the structural model correctly represents the absolute configuration of the crystal.[15]

Experimental Protocol

-

Crystallization: This is often the most challenging step. The purified enantiomer is dissolved in various solvents and solvent mixtures, and crystallization is induced through slow evaporation, vapor diffusion, or cooling. Chiral carboxylic acids may form centrosymmetric hydrogen-bonded dimers in racemic crystals, while homochiral crystals often exhibit chain-like hydrogen bonding motifs.[18]

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The final step involves refining the atomic positions and calculating the Flack parameter to confirm the absolute configuration.

Data Presentation: Key Crystallographic Parameters

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁ | A non-centrosymmetric space group, required for a chiral molecule. |

| Flack Parameter | 0.02(4) | A value near zero confirms the assigned absolute configuration. |

| R-factor | 0.035 | Indicates a good fit between the experimental data and the final structural model. |

Table 2: Example crystallographic data confirming the absolute structure of an enantiomer of 3-(2,4-Difluorophenyl)butanoic acid.

Core Elucidation III: NMR with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard NMR is "blind" to chirality, as enantiomers are isochronous (have identical spectra) in an achiral environment, they can be distinguished by converting them into diastereomers.[19][20][21][22]

Principle of Chiral Derivatization

By reacting the enantiomeric carboxylic acids with a single enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[19] Diastereomers have different physical properties and are no longer mirror images, resulting in distinct chemical shifts in their NMR spectra.[19][23] For carboxylic acids, a common and effective CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or other related chiral auxiliaries.[23]

Experimental Workflow

-

Derivatization: React the separated enantiomers of 3-(2,4-difluorophenyl)butanoic acid with (R)-Mosher's acid chloride to form the respective diastereomeric Mosher esters.

-

NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for each diastereomeric ester. The presence of two fluorine atoms on the phenyl ring of the analyte provides additional sensitive probes for analysis.

-

Spectral Analysis: Compare the spectra of the two diastereomers. The different spatial arrangements will cause nuclei close to the new chiral center to experience different magnetic environments, leading to measurable differences in their chemical shifts (Δδ = δ_S - δ_R). Analysis of these Δδ values, sometimes with the aid of conformational models (e.g., Mosher's model), can allow for the assignment of the absolute configuration of the original acid.

Figure 2: NMR workflow using a chiral derivatizing agent.

Synthesizing the Evidence: A Holistic and Trustworthy Conclusion

The strength of this guide's methodology lies in the convergence of evidence from orthogonal techniques. A structural assignment should never rely on a single method when others are available. The absolute configuration determined by VCD in solution should be independently confirmed by the solid-state structure from X-ray crystallography and be consistent with the results from NMR derivatization.

Figure 3: Convergence of evidence from orthogonal analytical methods.

This multi-pronged approach creates a self-validating system that ensures the highest level of trustworthiness. Any discrepancy between the methods would signal a need for further investigation, such as re-evaluating computational models for VCD, checking for crystal twinning in X-ray data, or considering alternative conformations in NMR analysis. By adhering to this rigorous, logic-driven framework, researchers and drug development professionals can assign the absolute configuration of 3-(2,4-difluorophenyl)butanoic acid and related chiral molecules with confidence and scientific integrity.

References

-

American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

-

ResearchGate. (n.d.). Vibrational CD, Theory and Application to Determination of Absolute Configuration. [Link]

-

National Institutes of Health (NIH). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

-

Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

-

Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination. [Link]

-

Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

-

Royal Society of Chemistry. (n.d.). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. [Link]

-

Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

-

SciSpace. (2005). Direct chiral discrimination in NMR spectroscopy. [Link]

-

Wiley Online Library. (2021). Direct Chiral Discrimination with NMR. [Link]

-

Journal of the American Chemical Society. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. [Link]

-

Cambridge University Press. (2015). Chiral discrimination in NMR spectroscopy. [Link]

-

Purechemistry. (2024). Determination of absolute configuration. [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. [Link]

-

ResearchGate. (2021). X-ray crystallography and chirality: understanding the limitations. [Link]

-

Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

-

Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]

-

ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?[Link]

-

Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. [Link]

-

ACS Publications. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]

-

National Institutes of Health (NIH). (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. [Link]

-

ACS Publications. (2016). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. [Link]

-

MDPI. (n.d.). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]

-

ACS Publications. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). Enantioselective organocatalytic fluorination using organofluoro nucleophiles. [Link]

-

University of Southampton. (2011). Enantioselective organocatalytic synthesis of fluorinated molecules. [Link]

-

Custom Synthesis. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. [Link]

-

Springer. (n.d.). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid CAS 486460-00-8. [Link]

-

ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

National Institutes of Health (NIH). (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

-

PubMed. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. [Link]

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]

-

National Institutes of Health (NIH). (n.d.). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. [Link]

-

National Institutes of Health (NIH). (n.d.). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

-

National Institutes of Health (NIH). (n.d.). 3,3-Difluoro-4-(4-fluorophenyl)butanoic acid. [Link]

-

PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

-

PubMed. (n.d.). Reverse-phase chiral high-performance liquid chromatography for separation of a diastereomer in alalevonadifloxacin: A novel antibacterial agent. [Link]

-

University of Maryland. (n.d.). CHEM 233 Lecture Notes. [Link]

Sources

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective organocatalytic fluorination using organofluoro nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective organocatalytic synthesis of fluorinated molecules - ePrints Soton [eprints.soton.ac.uk]

- 6. chiraltech.com [chiraltech.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]

- 13. schrodinger.com [schrodinger.com]

- 14. comporgchem.com [comporgchem.com]

- 15. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. purechemistry.org [purechemistry.org]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. d-nb.info [d-nb.info]

- 22. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 23. pubs.acs.org [pubs.acs.org]

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Fluorinated Phenylalkanoic Acids

In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine. The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design, transforming lead compounds into clinical candidates with enhanced efficacy, safety, and pharmacokinetic profiles.[1][2][3][4][5] Phenylalkanoic acids, a privileged scaffold found in numerous therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs), serve as a fertile ground for exploring the multifaceted benefits of fluorination. This guide provides a deep dive into the synthesis, biological activities, and experimental evaluation of fluorinated phenylalkanoic acids, offering field-proven insights and actionable protocols for researchers in the field.

Part 1: Foundational Principles: Why Fluorinate Phenylalkanoic Acids?

The decision to introduce fluorine is a calculated one, aimed at modulating specific molecular properties to achieve a desired biological outcome. The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and low polarizability—are the keys to its utility.[6][7]

Modulation of Physicochemical Properties

The introduction of fluorine can dramatically alter a molecule's electronic and physical nature.

-

Acidity (pKa): Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of the carboxylic acid moiety in phenylalkanoic acids.[8][9] This is a critical parameter influencing a drug's solubility, absorption, and interaction with biological targets. A lower pKa can increase the fraction of the compound in its ionized form at physiological pH, potentially altering its binding affinity to target proteins.

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity by blocking metabolic oxidation sites, while polyfluorination or groups like trifluoromethyl (CF3) can substantially increase it, enhancing membrane permeability and cell penetration.[8][10][11][12] This modulation is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Metabolic Stability: A primary driver for fluorination is to enhance metabolic stability.[2][10][13] The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. By replacing a metabolically labile C-H bond with a C-F bond, especially at a site prone to hydroxylation on the phenyl ring, the metabolic half-life of the compound can be significantly extended.[10]

Impact on Conformation and Binding

Fluorine's stereoelectronic effects can enforce specific molecular conformations that are favorable for binding to a target protein.[9] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups or other polar residues in a protein's active site, increasing binding affinity and potency.[4]

| Property | Effect of Fluorination | Rationale & Impact on Drug Design |

| Acidity (pKa) | Decreases (more acidic) | Strong inductive effect stabilizes the carboxylate anion. Alters ionization state at physiological pH, impacting solubility and target binding.[8] |

| Lipophilicity (LogP) | Increases | The CF3 group is highly lipophilic. Can improve membrane permeability and access to intracellular targets.[10] |

| Metabolic Stability | Increases | The C-F bond is exceptionally strong and resistant to CYP-mediated oxidation, prolonging the drug's half-life.[2][10] |

| Binding Affinity | Can Increase | Fluorine can engage in unique interactions (e.g., hydrogen bonds, dipole interactions) with protein active sites.[13] |

| Conformation | Influences molecular shape | Gauche effects and steric interactions involving fluorine can lock the molecule into a bioactive conformation.[9] |

Synthetic Strategies: An Overview

The synthesis of fluorinated phenylalkanoic acids generally follows two main pathways:

-

Building from Fluorinated Precursors: This is the most common approach, utilizing commercially available fluorinated benzaldehydes, phenylacetic acids, or other simple aromatic starting materials. Standard organic chemistry transformations (e.g., condensation, coupling, and oxidation reactions) are then used to elaborate the alkanoic acid chain.[6]

-

Late-Stage Fluorination: This more advanced strategy involves introducing the fluorine atom at a later step in the synthesis. While more challenging, it allows for the rapid generation of analogs from a common, non-fluorinated intermediate. Methods like electrophilic fluorination are employed for this purpose.[14]

Caption: Key synthetic routes to fluorinated phenylalkanoic acids.

Part 2: Key Biological Activities & Mechanisms of Action

Fluorinated phenylalkanoic acids exhibit a diverse range of biological activities, primarily centered on the modulation of inflammation and metabolism.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A significant number of phenylalkanoic acids are known NSAIDs that function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible at sites of inflammation).

Causality of Fluorination: The strategic placement of fluorine on the phenyl ring can enhance both the potency and selectivity of COX inhibition. For instance, fluorination can increase the compound's affinity for the hydrophobic channel of the COX active site. Furthermore, subtle changes in electronics and conformation induced by fluorine can differentiate between the nearly identical active sites of COX-1 and COX-2, potentially leading to COX-2 selective inhibitors with a reduced risk of gastrointestinal side effects.

Caption: Mechanism of action for COX-inhibiting fluorinated phenylalkanoic acids.

Metabolic Regulation via Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a family of nuclear receptors (isoforms α, γ, and β/δ) that act as ligand-activated transcription factors, playing a central role in regulating lipid and glucose homeostasis.[15] Agonists of these receptors are used to treat metabolic disorders like dyslipidemia and type 2 diabetes.[16][17]

-

PPARα: Primarily expressed in the liver, activation leads to increased fatty acid oxidation and a reduction in triglycerides.[17]

-

PPARγ: Mainly found in adipose tissue, its activation enhances insulin sensitivity and glucose metabolism.

-

PPARβ/δ: Ubiquitously expressed, it enhances fatty acid metabolism.

Several fluorinated phenylalkanoic acids have been developed as potent PPAR agonists.[18][19]

Causality of Fluorination: The ligand-binding domain of PPARs is relatively large and hydrophobic. Fluorination, particularly with a CF3 group, can significantly enhance the hydrophobic interactions within this pocket, leading to potent agonism. The acidic head group of the phenylalkanoic acid mimics that of endogenous fatty acid ligands, forming a critical charge-clamp interaction with key amino acid residues in the receptor.

Caption: PPAR agonism pathway activated by fluorinated phenylalkanoic acids.

Part 3: Experimental Design & Self-Validating Protocols

To rigorously characterize the biological activity of novel fluorinated phenylalkanoic acids, a tiered approach of in vitro and cell-based assays is essential. The protocols described below are designed to be self-validating, with clear positive and negative controls to ensure data integrity.

In Vitro Target Engagement: COX Inhibition Assay

Objective: To determine the potency (IC50) and selectivity of a test compound for inhibiting COX-1 and COX-2 enzymes.

Rationale: An enzyme-based assay provides a direct measure of the compound's interaction with its purified target, free from the complexities of a cellular environment. A radiochemical or colorimetric assay can be used.[20][21][22] The Cayman Chemical COX Inhibitor Screening Assay Kit is a widely used commercial option based on the peroxidase activity of COX.

Detailed Step-by-Step Protocol (Colorimetric Method):

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations. Prepare a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

-

Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Inhibitor Addition: Add vehicle (DMSO) to control wells and serial dilutions of the test compound or control inhibitors to test wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid to all wells.

-

Peroxidase Reaction & Detection: The reaction produces Prostaglandin G2 (PGG2), which is then reduced to PGH2, a reaction coupled to the oxidation of a chromogen, resulting in a color change. Incubate for 5 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic model to determine the IC50 value. Selectivity is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Cell-Based Functional Assay: Anti-inflammatory Activity in Macrophages

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in a relevant cell model.

Rationale: This assay validates the findings from the in vitro screen in a more physiologically relevant context. Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell lines are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, to induce COX-2 expression and prostaglandin E2 (PGE2) production.[23][24]

Detailed Step-by-Step Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media in a 96-well plate until they reach ~80% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., Dexamethasone) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control. Incubate for 18-24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Viability Assay: To ensure the observed inhibition is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue™) on the remaining cells in the plate.

-

Data Analysis: Normalize the PGE2 production to the vehicle-treated, LPS-stimulated control. Calculate the IC50 value for the inhibition of PGE2 release. Data should only be considered valid for concentrations that show >90% cell viability.

Caption: Workflow for the cell-based anti-inflammatory assay.

Analytical Methods for Pharmacokinetic Studies

Objective: To quantify the concentration of a fluorinated phenylalkanoic acid in biological matrices like plasma or tissue.

Rationale: Understanding a compound's pharmacokinetic profile is crucial for drug development. Due to their unique mass, fluorinated compounds are well-suited for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[25][26]

General Protocol Outline:

-

Sample Preparation: Biological samples (e.g., plasma) are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile).[25] An internal standard (often a stable isotope-labeled version of the analyte) is added before this step.

-

Extraction: Following centrifugation to remove precipitated proteins, the supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

-

LC Separation: The extracted sample is injected onto a High-Performance Liquid Chromatography (HPLC) system, typically using a C18 reverse-phase column, to separate the analyte from other components.

-

MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The analyte is ionized (usually by electrospray ionization, ESI), and specific parent-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.[25]

Part 4: Future Perspectives

The strategic use of fluorine in the design of phenylalkanoic acids continues to be a highly fruitful area of research. Future directions will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets, such as dual PPAR/COX inhibitors, to address the complex interplay of metabolic and inflammatory pathways.

-

Covalent Modulators: Incorporating reactive moieties alongside fluorine to create targeted covalent inhibitors, potentially leading to drugs with longer duration of action.

-

¹⁸F Radiotracers for PET Imaging: Utilizing the positron-emitting isotope ¹⁸F to synthesize radiolabeled versions of these compounds. This allows for non-invasive in vivo imaging to study drug distribution, target engagement, and disease pathology, bridging the gap between preclinical research and clinical application.[2][6][13]

By combining the privileged phenylalkanoic acid scaffold with the powerful modulatory effects of fluorine, researchers are well-equipped to develop the next generation of therapeutics for inflammatory and metabolic diseases.

References

-

Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(32), 19047–19073. [Link]

-

Bohlin, L., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products, 61(1), 2-7. [Link]

-

Chandra, S., et al. (2012). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Indian Journal of Biochemistry & Biophysics, 49(2), 76-86. [Link]

-

Gao, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(1), 107-116. [Link]

-

Hansen, K. J., et al. (2001). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. Environmental Science & Technology, 35(4), 766-770. [Link]

-

Hassan, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

-

Jahns, H., & Gilon, C. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

-

Kersten, S. (2004). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. Pharmaceutical Research, 21(10), 1735-1742. [Link]

-

Li, Y., et al. (2020). Synthesis, Biological Evaluation and Molecular Investigation of Fluorinated Peroxisome Proliferator-Activated Receptors α/γ Dual Agonists. Molecules, 25(18), 4234. [Link]

-

Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 473-479. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

-

Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Singh, R., & Sharma, M. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(24), 7586. [Link]

-

Venkatesan, R., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 287-296. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 245-261. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. diva-portal.org [diva-portal.org]

- 23. mdpi.com [mdpi.com]

- 24. chemistryworldconference.com [chemistryworldconference.com]

- 25. researchgate.net [researchgate.net]

- 26. Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action for 3-(2,4-Difluorophenyl)butanoic Acid Derivatives: A Strategic Workflow

An In-depth Technical Guide

Abstract

The 3-(2,4-difluorophenyl)butanoic acid scaffold represents a promising, yet underexplored, chemical space in modern drug discovery. Its structural motifs, featuring a chiral center and a difluorophenyl group, are reminiscent of several classes of successful therapeutic agents, suggesting a high potential for biological activity. This guide outlines a comprehensive, multi-phase strategic workflow designed to rigorously elucidate the mechanism of action (MOA) for a novel derivative from this class, herein designated as DFPBA-001. We move from broad, unbiased screening to precise molecular and cellular validation, emphasizing the causality behind experimental choices and the integration of orthogonal assays. This document serves as a blueprint for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities with scientific integrity and precision.

Introduction: The Investigational Framework

The discovery of a novel bioactive compound is merely the first step in a long journey toward a potential therapeutic. Understanding how a compound exerts its effects—its mechanism of action—is paramount for predicting efficacy, anticipating off-target effects, and designing next-generation analogs. The 3-(2,4-difluorophenyl)butanoic acid structure contains key pharmacophoric features: a carboxylic acid group capable of hydrogen bonding and ionic interactions, and a difluorophenyl ring, which can modulate metabolic stability and binding affinity through halogen bonding and hydrophobic interactions.

Given these features, a plausible starting hypothesis is that DFPBA-001 may interact with enzymes that have a well-defined binding pocket, such as kinases, proteases, or metabolic enzymes. This guide, therefore, details a systematic approach to test this hypothesis, built on a foundation of self-validating protocols and authoritative methodologies.

Phase I: Target Discovery and Initial Validation

The initial phase is designed to cast a wide net, identifying the general biological impact of DFPBA-001 and narrowing the field of potential molecular targets.

Rationale for Experimental Design

We begin with high-level functional assays to confirm bioactivity and rule out non-specific cytotoxicity. A positive result here provides the justification for progressing to more resource-intensive target identification screens. The goal of this phase is to move from a compound of unknown function to a validated "hit" with a shortlist of putative molecular targets.

Experimental Workflow: From Phenotype to Putative Target

The workflow for Phase I is a funneling process, starting broad and progressively focusing on the most promising leads.

Caption: Phase I Experimental Workflow.

Protocol 1: Cell Viability and Cytotoxicity Assay

This initial step is critical to determine the concentration range at which DFPBA-001 is bioactive without causing general cell death, ensuring that subsequent observations are not artifacts of cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Plate a relevant cell line (e.g., THP-1 monocytes for an inflammation hypothesis) in a 96-well, opaque-walled plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10-point serial dilution of DFPBA-001 in DMSO, then further dilute in cell culture medium. Final concentrations should range from 100 µM to 1 nM. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).

-

Dosing: Add the compound dilutions to the cells and incubate for 48-72 hours.

-

Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: After 10 minutes of incubation to stabilize the luminescent signal, record luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the CC₅₀ (Concentration of 50% Cytotoxicity).

Phase II: Elucidation of the Molecular Mechanism

With a validated hit ("Kinase-X") from Phase I, this phase focuses on confirming direct physical interaction and characterizing the precise nature of this engagement. We employ a suite of orthogonal biochemical and biophysical assays to build a robust and trustworthy case for the molecular mechanism.

Rationale for Orthogonal Validation

Relying on a single assay can be misleading. An IC₅₀ from a biochemical assay confirms functional inhibition but does not prove direct binding. Therefore, we complement it with biophysical methods like Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA®) to provide unequivocal evidence of target engagement.

Protocol 2: In Vitro Biochemical IC₅₀ Determination

This experiment quantifies the concentration of DFPBA-001 required to inhibit the activity of the putative target, Kinase-X, by 50%.

Methodology:

-

Reaction Setup: In a 384-well plate, combine recombinant Kinase-X enzyme, its specific peptide substrate, and ATP at its Km concentration in kinase assay buffer.

-

Compound Addition: Add DFPBA-001 across a range of concentrations (e.g., 100 µM to 1 nM). Include a known Kinase-X inhibitor as a positive control and a vehicle (DMSO) control.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mix. Incubate at 30°C for 60 minutes.

-

Detection: Terminate the reaction and quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of DFPBA-001 concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides label-free, real-time data on binding events, confirming direct interaction and determining the association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₔ) is calculated.

Methodology:

-

Chip Preparation: Covalently immobilize high-purity recombinant Kinase-X onto a CM5 sensor chip surface via amine coupling.

-

Analyte Injection: Prepare serial dilutions of DFPBA-001 in running buffer. Inject each concentration over the sensor chip surface, followed by a dissociation phase where only running buffer flows.

-

Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.

-

Data Analysis: Subtract the reference flow cell signal from the active channel to obtain sensorgrams. Globally fit the kinetic data to a 1:1 binding model to determine kₐ, kₔ, and Kₔ.

Data Summary: Molecular Interaction Profile

Quantitative data from Phase II assays should be compiled for clear comparison.

| Parameter | Assay | Value (Hypothetical) | Interpretation |

| CC₅₀ | Cell Viability | > 100 µM | Compound is not cytotoxic at effective concentrations. |

| IC₅₀ | Biochemical Assay | 75 nM | Potent functional inhibitor of Kinase-X. |

| Kₔ | SPR | 95 nM | Confirms direct, high-affinity binding to Kinase-X. |

| Mode | Enzyme Kinetics | Competitive | Compound likely binds to the ATP pocket of Kinase-X. |

Phase III: Cellular and Pathway Validation

Confirming that the molecular mechanism observed in vitro is responsible for the compound's effects in a complex cellular environment is the final and most critical phase.

Rationale for Cellular Target Engagement

A compound must engage its target within the cell to be effective. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing definitive proof of intracellular target engagement.

Caption: Proposed Signaling Pathway for Kinase-X Inhibition.

Protocol 4: Western Blot for Pathway Modulation

This experiment verifies that DFPBA-001 inhibits the downstream signaling of Kinase-X in cells by measuring the phosphorylation status of its known substrate, Substrate-Y.

Methodology:

-

Cell Treatment: Culture cells (e.g., THP-1) and treat with DFPBA-001 at various concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the Kinase-X pathway. Include unstimulated and vehicle-treated controls.

-

Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated Substrate-Y (p-Substrate-Y) and total Substrate-Y. A loading control (e.g., GAPDH) must also be used.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-Substrate-Y / Total Substrate-Y ratio indicates successful pathway inhibition.

Conclusion: Synthesizing a Coherent MOA Model

References

The Fluorinated Carboxylic Acid Revolution: A Technical Guide to Discovery, Synthesis, and Application

Abstract

The strategic incorporation of fluorine into carboxylic acid moieties has profoundly impacted the landscape of modern chemistry, particularly in the realms of pharmaceuticals, materials science, and agrochemicals. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered acidity—have made fluorinated carboxylic acids indispensable building blocks. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this critical class of compounds. We will explore the causality behind experimental choices in both seminal early syntheses and cutting-edge modern techniques. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to empower innovation in organofluorine chemistry.

A Historical Perspective: From Accidental Discovery to Purposeful Design

The journey of fluorinated carboxylic acids is a compelling narrative of scientific curiosity and technological advancement. The dawn of organofluorine chemistry in the 19th century was marked by challenging and often hazardous experiments with elemental fluorine.[1] Early pioneers like the Belgian chemist Frédéric Swarts were instrumental in taming the reactivity of fluorine and developing controlled methods for its introduction into organic molecules.

A pivotal moment in this field was Swarts' synthesis of trifluoroacetic acid in 1922, the strongest known organic acid at the time.[2] This achievement was a culmination of his earlier work on halogen exchange reactions, famously known as the Swarts reaction , which provided the first practical method for introducing fluorine into organic compounds.[3][4] The Swarts reaction typically involves the treatment of an alkyl chloride or bromide with a metallic fluoride, such as antimony trifluoride (SbF₃), to yield the corresponding alkyl fluoride.[5][6] This method laid the groundwork for the synthesis of a wide array of fluorinated compounds, including the chlorofluorocarbons (CFCs) that would later find widespread use as refrigerants (Freons).[2][7]

The mid-20th century witnessed a surge in the industrial production of organofluorine compounds, driven by the demands of World War II and the subsequent post-war economic boom.[8] Companies like DuPont commercialized iconic materials such as Teflon (polytetrafluoroethylene), which relies on the polymerization of a fluorinated monomer.[9] This era also saw the development of electrochemical fluorination (ECF) , or the Simons process, a robust method for producing perfluorinated compounds, including perfluorocarboxylic acids (PFCAs).[5][10] In this process, an organic compound is electrolyzed in a solution of hydrogen fluoride, leading to the replacement of all carbon-hydrogen bonds with carbon-fluorine bonds.[10]

These early discoveries and industrial-scale processes, while revolutionary, often lacked the precision and selectivity required for the synthesis of complex, partially fluorinated molecules desired in modern drug discovery and materials science. This limitation spurred the development of the sophisticated and nuanced synthetic strategies we see today.

The Synthetic Arsenal: From Classical Transformations to Modern Marvels

The synthesis of fluorinated carboxylic acids has evolved from brute-force halogen exchange and electrochemical methods to a sophisticated toolkit of highly selective and functional-group-tolerant reactions. This section provides a detailed exploration of key synthetic methodologies, complete with step-by-step protocols and mechanistic insights.

Halogen Exchange (Halex) Reactions: A Timeless Classic

The Swarts reaction remains a cornerstone of organofluorine chemistry, particularly for the synthesis of simple fluoro- and difluoroacetic acids from their chlorinated precursors. The driving force for this reaction is the formation of a more stable metal halide salt.[6][11][12][13][14]

Experimental Protocol: Synthesis of Difluoroacetic Acid from Dichloroacetic Acid

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add potassium fluoride (KF) and water.

-

Addition of Substrate: Slowly add dichloroacetic acid to the aqueous KF solution.

-

Reaction Conditions: Heat the reaction mixture to 120-150°C and stir vigorously for the specified time (e.g., 1-6 hours).[15][16][17]

-

Workup: After cooling to room temperature, the reaction mixture can be analyzed by NMR. For isolation, the aqueous solution is typically acidified and then extracted with an organic solvent like ether. The organic extracts are dried and concentrated to yield difluoroacetic acid.[16]

Causality: The choice of a polar solvent like water is crucial for dissolving the inorganic fluoride salt. The elevated temperature provides the necessary activation energy for the nucleophilic substitution of chloride with fluoride. The use of an excess of the fluoride source can drive the reaction to completion.

Diagram: Generalized Swarts Reaction

Caption: The Swarts reaction: A classic halogen exchange method.

Electrochemical Fluorination (ECF): The Power of Electrochemistry

The Simons process is a powerful, albeit non-selective, method for the synthesis of perfluorinated carboxylic acids.[10] It relies on the generation of a highly reactive fluorine species at a nickel anode in anhydrous hydrogen fluoride (aHF).[18][19]

Experimental Protocol: Generalized Simons Process for Perfluorocarboxylic Acid Synthesis

-

Electrolytic Cell: A specialized electrolytic cell with a nickel anode and a steel or nickel cathode is used. The cell must be constructed from materials resistant to anhydrous hydrogen fluoride.

-

Electrolyte: Anhydrous hydrogen fluoride (aHF) serves as both the solvent and the fluorine source. A conductivity additive, such as NaF, may be used.

-

Substrate: The non-fluorinated carboxylic acid (or its acyl halide derivative) is dissolved in the aHF.

-

Electrolysis: A constant voltage (typically 5-6 V) is applied across the electrodes.[10] Gaseous hydrogen is evolved at the cathode, and the organic substrate is perfluorinated at the anode.

-

Product Isolation: The perfluorinated acyl fluoride product is typically volatile and can be collected from the off-gases. Subsequent hydrolysis yields the perfluorocarboxylic acid.[18]

Causality: The high potential applied at the nickel anode is believed to generate a high-valent nickel fluoride species on the electrode surface, which acts as the fluorinating agent. The use of aHF is critical as it is an excellent solvent for a wide range of organic compounds and is the source of fluoride ions.

Diagram: Simplified Mechanism of Electrochemical Fluorination

Caption: Electrochemical fluorination at the nickel anode.

Direct Fluorination with Electrophilic Fluorinating Reagents: The Rise of Selectfluor®

The development of electrophilic N-F reagents, such as Selectfluor®, has revolutionized the direct fluorination of organic compounds, including the benzylic C-H bonds of phenylacetic acid derivatives.[20][21][22][23] These reagents offer greater selectivity and milder reaction conditions compared to older methods.

Experimental Protocol: Direct Benzylic Fluorination of Phenylacetic Acid

-

Reaction Setup: In a suitable vial, dissolve the phenylacetic acid derivative and a base (e.g., 4-dimethylaminopyridine, DMAP) in a solvent.

-

Reagent Addition: Add Selectfluor® to the solution.

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating. The choice of solvent can be critical for selectivity, with non-aqueous conditions favoring direct C-H fluorination and aqueous conditions promoting decarboxylative fluorination.[21][23]

-

Workup and Analysis: The reaction is quenched, and the product is isolated using standard extraction and chromatography techniques.

Causality: The base activates the Selectfluor® reagent, generating a more potent electrophilic fluorine source. The solvent plays a crucial role in mediating the reaction pathway. In non-aqueous media, a hydrogen atom transfer (HAT) mechanism is favored, leading to the α-fluorinated carboxylic acid. In the presence of water, a single-electron transfer (SET) pathway can dominate, resulting in decarboxylation followed by fluorination to yield a benzyl fluoride.[21][23]

Photoredox Decarboxylative Fluorination: Harnessing the Power of Light

Visible light photoredox catalysis has emerged as a powerful tool for the mild and efficient synthesis of fluorinated compounds.[16][24][25][26][27][28] This method allows for the conversion of aliphatic carboxylic acids into the corresponding alkyl fluorides under redox-neutral conditions.

Experimental Protocol: Photoredox Decarboxylative Fluorination

-

Reaction Setup: In a reaction vessel transparent to visible light, combine the aliphatic carboxylic acid, a photocatalyst (e.g., an iridium or organic dye catalyst), an electrophilic fluorine source (e.g., Selectfluor®), and a base in a suitable solvent mixture (e.g., acetonitrile/water).[9][24]

-

Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or LC-MS.

-

Workup and Purification: Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Mechanism: The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process. In an oxidative quenching cycle, the excited photocatalyst is oxidized by Selectfluor®. The resulting highly oxidizing photocatalyst then oxidizes the carboxylate, which undergoes rapid decarboxylation to form an alkyl radical. This radical then abstracts a fluorine atom from another molecule of Selectfluor® to afford the final alkyl fluoride product.[9][16][25]

Diagram: Catalytic Cycle of Photoredox Decarboxylative Fluorination

Caption: Photoredox cycle for decarboxylative fluorination.

Deoxyfluorination: Converting Carboxylic Acids to Acyl Fluorides

Deoxyfluorinating reagents, such as diethylaminosulfur trifluoride (DAST), provide a direct route to convert carboxylic acids into acyl fluorides, which are versatile intermediates in organic synthesis.[2][3]

Experimental Protocol: Deoxyfluorination of a Carboxylic Acid with DAST

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath and slowly add DAST. Caution: DAST is moisture-sensitive and can decompose exothermically.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Mechanism: The reaction proceeds through the formation of an acyloxysulfonium intermediate. Nucleophilic attack by the fluoride ion on the carbonyl carbon, with the concomitant departure of a stable sulfur-containing leaving group, yields the acyl fluoride.[3]

Applications in Drug Discovery and Materials Science: The Fluorine Advantage

The incorporation of fluorinated carboxylic acid motifs into molecules has led to significant breakthroughs in medicine and materials science. The strong carbon-fluorine bond enhances metabolic stability, while the high electronegativity of fluorine can modulate pKa and improve binding affinity to biological targets.[29]

Table 1: Prominent Examples of Drugs and Materials Incorporating Fluorinated Carboxylic Acid Derivatives

| Compound | Class | Role of Fluorinated Moiety |

| Celecoxib (Celebrex®) | NSAID (COX-2 Inhibitor) | The trifluoromethyl (-CF₃) group contributes to the selective inhibition of the COX-2 enzyme.[1][4][8][15][17] |

| Sitagliptin (Januvia®) | Antidiabetic (DPP-4 Inhibitor) | The trifluoromethyl group in the triazolopiperazine ring is a key component of the pharmacophore.[5][30][31][32][33] |

| Tipranavir (Aptivus®) | Antiretroviral (HIV Protease Inhibitor) | A trifluoromethyl group is present on the pyridine-2-sulfonamide core.[34] |

| Perfluorooctanoic Acid (PFOA) | Surfactant | Used in the production of fluoropolymers like Teflon due to its exceptional surface activity.[35] |

| Fluorinated Monolayers | Materials Science | Fluorinated carboxylic acids are used to create highly ordered bimolecular self-assembled monolayers with unique surface properties. |

Case Study: Synthesis of the Trifluoromethyl Group in Celecoxib

The synthesis of the non-steroidal anti-inflammatory drug Celecoxib highlights the importance of fluorinated building blocks. A key intermediate is 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[1] This diketone, containing the crucial trifluoromethyl group, is then condensed with 4-sulfamidophenylhydrazine to form the pyrazole ring of Celecoxib.[8][17] The trifluoromethyl group is essential for the drug's selective inhibition of the COX-2 enzyme.

Future Outlook: The Next Frontier in Fluorination Chemistry

The field of fluorinated carboxylic acid synthesis continues to evolve at a rapid pace. Emerging areas of research include:

-

Enzymatic Fluorination: Biocatalysis offers the potential for highly selective and environmentally friendly fluorination reactions under mild conditions.[29]

-

Late-Stage Fluorination: The development of methods to introduce fluorine into complex molecules at a late stage of the synthesis is a major goal in drug discovery.

-

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for fluorination reactions.[8]

Conclusion

The journey from the early, often perilous, experiments with fluorine to the sophisticated and selective synthetic methods of today underscores the remarkable progress in organofluorine chemistry. Fluorinated carboxylic acids, once a chemical curiosity, are now firmly established as indispensable tools in the design and synthesis of advanced materials and life-saving medicines. The continued development of novel fluorination strategies will undoubtedly unlock new possibilities and drive innovation across the scientific disciplines.

References

- The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2022-02-08). Vapourtec.

- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (Source: Organic Chemistry Portal)